N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPA is a novel small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide is its potential as a small molecule drug candidate. This compound has been shown to have anti-tumor activity and neuroprotective effects, making it a promising candidate for further investigation. Additionally, this compound has a relatively simple synthesis method, making it accessible to researchers.
One limitation of this compound is its limited bioavailability. This compound has a low solubility in water, which can limit its effectiveness in certain applications. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide. One area of interest is in the development of this compound as a small molecule drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Another area of interest is in the development of new synthesis methods for this compound that can improve its bioavailability and effectiveness. Additionally, further studies are needed to understand the safety and efficacy of this compound in humans, which could pave the way for clinical trials in the future.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been shown to have anti-tumor activity, neuroprotective effects, and a range of biochemical and physiological effects. While there are limitations to its use, this compound is a promising candidate for further investigation and development as a small molecule drug candidate.
Métodos De Síntesis
The synthesis of N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide involves a multi-step process that begins with the preparation of the starting material, N-ethylacetamide. This is followed by the reaction of N-ethylacetamide with 3-bromo-4'-nitroacetophenone, which results in the formation of the intermediate compound, 3-(N-ethylacetamido)-4'-nitroacetophenone.
The next step involves the reduction of the nitro group in the intermediate compound to an amino group using a suitable reducing agent. This is followed by the reaction of the resulting amine with 3-(4-piperidinyl)aniline to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide has been shown to have a range of potential applications in medical research. One area of interest is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-5-21(16(4)23)14-17-7-6-8-19(13-17)20-18-9-11-22(12-10-18)15(2)3/h6-8,13,15,18,20H,5,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHUJCYUJCVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)NC2CCN(CC2)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.